N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine
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Description
Sustainable and Affordable Synthesis of N-Methyl/Ethyl Amines from Nitroarenes
The sustainable synthesis of N-methyl/ethyl amines from nitroarenes has been achieved using a manganese catalyst. This method is highly selective and suitable for large-scale production, showing excellent functional group tolerance .
N-Nitroso Derivatives of Hydrochlorothiazide, Niridazole, and Tolbutamide
The study of nitrosation of drugs with amine groups led to the formation of N-nitroso derivatives. Specifically, hydrochlorothiazide produced an N-nitrosoamine with a significant rate constant, indicating a potential pathway for the synthesis of related compounds .
Theoretical Study of N-Methylidene Amine Complexes
A theoretical study using density functional theory (DFT) explored the structural and electronic properties of N-methylidene amine and its metal complexes. These compounds exhibit promising characteristics for OLED and OFET applications, with significant charge transfer mobilities and third-order nonlinear optical (NLO) activity .
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds
Mono-N-methyl aromatic amines have been synthesized from aromatic nitroso compounds using methylboronic acid. This transition metal-free method is environmentally friendly and avoids overmethylation, making it relevant for various industries .
N-(6-Amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) Derivatives
The molecular and supramolecular structures of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives were analyzed. These compounds exhibit unusual intramolecular bond lengths and very short intermolecular hydrogen bonds, forming extensive hydrogen bond networks .
Expedient Synthesis of N-Methyl- and N-Alkylamines
An efficient reductive amination process using cobalt oxide nanoparticles has been developed for the synthesis of N-methylated and N-alkylated amines. This method is cost-effective and utilizes earth-abundant metals, making it suitable for the production of various amines and amino acid derivatives .
Synthesis and Anti-leishmanial Activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines
A series of triazole derivatives with potential anti-leishmanial activity was synthesized using click chemistry. These compounds contain N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties and represent a novel class of compounds for further biological evaluation .
Scientific Research Applications
properties
IUPAC Name |
(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRXBBBALHODS-YVMONPNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C(=NO)SCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C1/C(=N/O)/SCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541513 |
Source
|
Record name | N-Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine | |
CAS RN |
148639-72-9 |
Source
|
Record name | N-Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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